molecular formula C15H22N2O2 B2427649 Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate CAS No. 509142-55-6

Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate

Cat. No. B2427649
CAS RN: 509142-55-6
M. Wt: 262.353
InChI Key: PVXLQFDZXGYVIL-XBXGTLAGSA-N
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Description

Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate is a chemical compound with the CAS Number: 149423-70-1 . It has a molecular weight of 248.32 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is usually in the form of a sticky oil to semi-solid .


Synthesis Analysis

The synthesis of carbamates like Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The InChI code for Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate is 1S/C14H20N2O2/c15-12-6-8-13 (9-7-12)16-14 (17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2, (H,16,17)/t12-,13+ . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate has a molecular weight of 248.32 . It is typically in the form of a sticky oil to semi-solid . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

1. Synthesis and Application in Organic Chemistry

Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate and related compounds have been extensively studied in the field of organic chemistry, particularly in the synthesis of various biologically and synthetically important compounds. For instance, Mangelinckx et al. (2010) demonstrated the diastereoselective synthesis of 6-functionalized 4-aryl-1,3-oxazinan-2-ones, which could be further developed into 6-arylpiperidine-2,4-diones and 3-aryl-1,3-aminoalcohols, highlighting the compound's utility in creating complex organic structures (Mangelinckx et al., 2010). Similarly, Bernáth et al. (1985) explored the preparation and conformational study of partially saturated benzoxazines, further illustrating the compound's significance in synthetic chemistry (Bernáth et al., 1985).

2. Advancements in Sustainable Chemistry

In the context of sustainable chemistry, Lanzillotto et al. (2015) utilized mechanochemical methods to synthesize carbamates, offering an eco-friendly alternative for chemical synthesis. This study underscores the role of benzyl [(cis-4-aminocyclohexyl)methyl]carbamate derivatives in promoting greener chemical processes (Lanzillotto et al., 2015).

3. Drug Design and Medicinal Applications

Although excluding specific drug uses and dosages, it's notable that benzyl [(cis-4-aminocyclohexyl)methyl]carbamate derivatives have been investigated in the context of drug design. McAuliffe et al. (1997) described the conversion of related compounds into cyclic carbamates, which could be precursors in the synthesis of drugs like β-acarbose (McAuliffe et al., 1997).

4. Exploration of Novel Chemical Reactions

Research by Harris et al. (2013) highlights the stereospecific coupling of benzylic carbamates with arylboronic esters, a reaction that is critical in the field of organic synthesis. This study exemplifies how benzyl [(cis-4-aminocyclohexyl)methyl]carbamate derivatives can be applied in developing new chemical reactions (Harris et al., 2013).

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

benzyl N-[(4-aminocyclohexyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c16-14-8-6-12(7-9-14)10-17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXLQFDZXGYVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate

Synthesis routes and methods

Procedure details

To a stirred slurry of (4-aminomethyl-cyclohexyl)-carbamic acid tert-butyl ester (500 mg, 2.19 mmol) and N,N-diisopropylethylamine (382 μL, 2.63 mmol) in DCM (8 mL) at 0° C. under N2 was added benzylchloroformate (311 μL, 2.41 mmol) dropwise via syringe. After 30 min the reaction was allowed to warm to room temperature and stirred for a further 2 h before diluting with DCM (50 mL). The solution was washed successively with 1 N HCl, sat. NaHCO3 and brine before drying over Na2SO4. Residual chloroformate was removed by chromatography using a 12 g ISCO combi-flash cartridge (silica gel, 90:10 to 50:50 hexane/EtOAc) to afford the di-protected intermediate which was treated directly with DCM (2 mL) and TFA (2 mL). After 1 h the volatiles were removed in vacuo and the residue partitioned between sat. NaHCO3 and EtOAc. Concentration of the organic layer in vacuo afforded (4-amino-cyclohexylmethyl)-carbamic acid benzyl ester (517 mg, 90%) as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
382 μL
Type
reactant
Reaction Step One
Quantity
311 μL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

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